

A Comparative Analysis of Metronidazole Tablet Dissolution Profiles

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Compound of Interest

Compound Name: Metrazoline
CAS No.: 221225-04-3
Cat. No.: B1624828

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This guide provides a comprehensive comparison of the in vitro dissolution profiles of various metronidazole tablet formulations. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the performance of different commercially available tablets under standardized laboratory conditions.

Metronidazole is classified as a Class I drug under the Biopharmaceutics Classification System (BCS), indicating high solubility and high permeability.[1][2][3][4] This classification suggests that in vivo bioequivalence issues are less likely, provided the in vitro dissolution is rapid.[1][3] However, studies have shown that variations in formulation can lead to differences in dissolution profiles, which may impact therapeutic efficacy.[5][6]

Comparative Dissolution Data

The dissolution behavior of different brands of metronidazole tablets was evaluated under various pH conditions, simulating the physiological environments of the gastrointestinal tract. The following tables summarize the percentage of drug dissolved at different time intervals.

Table 1: Dissolution of Metronidazole 250 mg Tablets in 0.1 N HCl (pH 1.2)[7]

Time (minutes)	Product A (% Dissolved)	Product B (% Dissolved)
10	74.73	71.07
15	82.71	76.22
30	90.35	83.99
45	94.17	91.57
60	94.99	99.10

Table 2: Comparative Dissolution of Various Metronidazole Tablet Brands

Brand	% Released at 15 min (pH 1.2)	% Released at 20 min (0.1N HCl)	% Released at 60 min (0.1N HCl)
Brand A1	~80% ^{[5][8]}	99.42% ^[9]	>85% ^[10]
Brand A2	Not Specified	98.49% ^[9]	>85% ^[10]
Brand A3	Not Specified	>85% ^[9]	>85% ^[10]
Amrizole	Not Specified	<100% ^[11]	~100% ^[11]
Riazole	Not Specified	~100% ^[11]	~100% ^[11]
Anazol	Not Specified	~100% ^[11]	~100% ^[11]
Flagyl (Reference)	Not Specified	~100% ^[11]	~100% ^[11]
Generic Brands (Study 1)	85.96±0.41 to 90.56±0.93% ^[12]	Not Specified	Not Specified
Generic Brands (Study 2)	>80% (most brands) ^[10]	Not Specified	>85% ^[10]

Note: The data is compiled from multiple studies and presented for comparative purposes. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

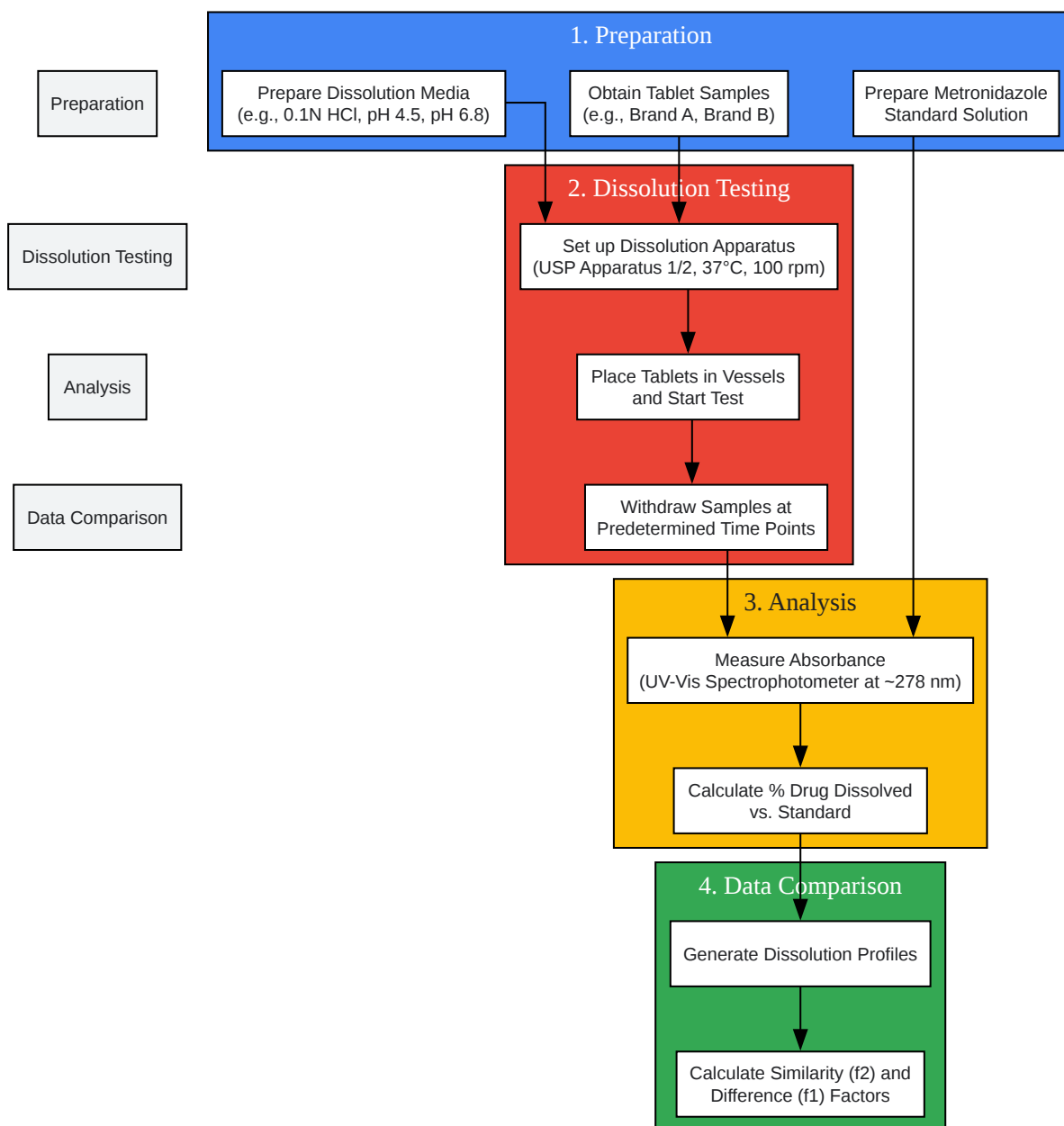
The dissolution studies cited in this guide predominantly adhere to the methods outlined in the United States Pharmacopeia (USP).[\[9\]](#)[\[11\]](#)[\[13\]](#)

Standard Dissolution Test for Metronidazole Tablets (USP Method)

- Apparatus: USP Apparatus 1 (basket) or Apparatus 2 (paddle).[\[13\]](#)[\[14\]](#) The basket method is often specified at a rotation speed of 100 rpm.[\[7\]](#)[\[12\]](#)[\[13\]](#)[\[15\]](#)
- Dissolution Medium: 900 mL of 0.1 N hydrochloric acid (HCl), which simulates gastric fluid at a pH of approximately 1.2.[\[13\]](#)[\[15\]](#)[\[16\]](#) Other media used for biowaiver studies include pH 4.5 acetate buffer and pH 6.8 phosphate buffer.[\[5\]](#)[\[12\]](#)
- Temperature: The medium is maintained at 37 ± 0.5 °C.[\[5\]](#)[\[12\]](#)[\[15\]](#)[\[16\]](#)
- Sampling: Aliquots (e.g., 5 mL or 10 mL) are withdrawn at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).[\[5\]](#)[\[7\]](#)[\[15\]](#) The withdrawn volume is immediately replaced with an equal volume of fresh dissolution medium to maintain sink conditions.[\[5\]](#)[\[15\]](#)
- Analysis: The concentration of dissolved metronidazole is determined by UV-Vis spectrophotometry at a wavelength of maximum absorbance, typically around 277-278 nm.[\[7\]](#)[\[9\]](#)[\[13\]](#)[\[15\]](#) The percentage of drug released is calculated by comparing the absorbance of the samples to that of a standard solution of known concentration.[\[13\]](#)[\[15\]](#)
- Acceptance Criteria: According to USP specifications, not less than 85% (Q) of the labeled amount of metronidazole should be dissolved in 60 minutes.[\[10\]](#)[\[13\]](#) Some studies also note a specification of not less than 85% release in 20 minutes for film-coated tablets.[\[9\]](#)

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a comparative dissolution study of metronidazole tablets.



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Caption: Workflow for Metronidazole Tablet Dissolution Study.

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